molecular formula C8H11ClN2O3 B6160282 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride CAS No. 67567-36-6

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride

Cat. No.: B6160282
CAS No.: 67567-36-6
M. Wt: 218.64 g/mol
InChI Key: AONAJOCEVAOVOH-UHFFFAOYSA-N
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Description

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O3 It is a derivative of methanamine, substituted with a methoxy group at the 5-position and a nitro group at the 2-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride typically involves the nitration of 5-methoxybenzaldehyde followed by reductive amination. The general steps are as follows:

    Nitration: 5-methoxybenzaldehyde is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methoxy-2-nitrobenzaldehyde.

    Reductive Amination: The nitrobenzaldehyde is then subjected to reductive amination using ammonium chloride and a reducing agent such as sodium borohydride to form 1-(5-methoxy-2-nitrophenyl)methanamine.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The amine group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(5-methoxy-2-aminophenyl)methanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(5-methoxy-2-nitrosophenyl)methanamine or 1-(5-methoxy-2-nitrophenyl)methanamine.

Scientific Research Applications

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxy-2-nitrophenyl)methanamine hydrochloride
  • 1-(5-methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
  • N,N-dimethyl-2-(4-methylphenyl)(phenyl)methoxyethanamine hydrochloride

Uniqueness

1-(5-methoxy-2-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

67567-36-6

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

(5-methoxy-2-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c1-13-7-2-3-8(10(11)12)6(4-7)5-9;/h2-4H,5,9H2,1H3;1H

InChI Key

AONAJOCEVAOVOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CN.Cl

Purity

95

Origin of Product

United States

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